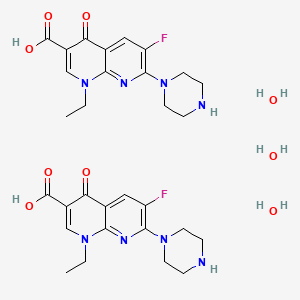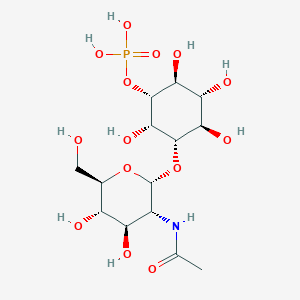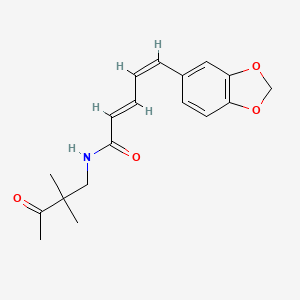
Enoxacin Sesquihydrate
Übersicht
Beschreibung
Enoxacin sesquihydrate is a fluoroquinolone antibacterial agent. It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. This compound is particularly used in the treatment of urinary tract infections and gonorrhea . This compound is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Enoxacin-Sesquihydrat umfasst die Reaktion von 1-Ethyl-6-Fluor-1,4-dihydro-4-oxo-7-(1-Piperazinyl)-1,8-Naphthyridin-3-Carbonsäure mit Wasser, um die Sesquihydratform zu bilden. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen kontrollierten pH-Wert, um die Bildung des Sesquihydrats sicherzustellen .
Industrielle Produktionsverfahren: Die industrielle Produktion von Enoxacin-Sesquihydrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Enoxacin-Sesquihydrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Enoxacin kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Enoxacin-Molekül verändern.
Substitution: Substitutionsreaktionen können am Piperazinring oder an anderen funktionellen Gruppen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Metaboliten führen .
Wissenschaftliche Forschungsanwendungen
Enoxacin-Sesquihydrat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Enoxacin-Sesquihydrat entfaltet seine antibakterielle Wirkung durch die Hemmung der bakteriellen Enzyme DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind für die DNA-Replikation, Transkription, Reparatur und Rekombination von entscheidender Bedeutung. Durch die Hemmung dieser Enzyme verhindert Enoxacin-Sesquihydrat die bakterielle DNA-Replikation, was zum Absterben der Bakterienzellen führt . Zusätzlich wurde festgestellt, dass Enoxacin-Sesquihydrat die Verarbeitung von Mikro-RNAs verstärkt, was die Genexpression weiter beeinflussen kann .
Ähnliche Verbindungen:
Ciprofloxacin: Ein weiteres Fluoroquinolon mit einem ähnlichen Wirkmechanismus, aber einem anderen Wirkungsspektrum.
Norfloxacin: Ähnlich wie Enoxacin, wird aber hauptsächlich für Harnwegsinfektionen eingesetzt.
Ofloxacin: Ein weiteres Fluoroquinolon mit einem breiteren Wirkungsspektrum.
Einzigartigkeit: Enoxacin-Sesquihydrat ist aufgrund seiner spezifischen Aktivität gegen bestimmte Bakterienstämme und seiner Fähigkeit, die Mikro-RNA-Prozessierung zu verstärken, einzigartig. Dies macht es zu einer wertvollen Verbindung für klinische und Forschungsanwendungen .
Wirkmechanismus
Enoxacin sesquihydrate exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to bacterial cell death . Additionally, this compound has been found to enhance the processing of microRNAs, which can further influence gene expression .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Norfloxacin: Similar to enoxacin but primarily used for urinary tract infections.
Ofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Uniqueness: Enoxacin sesquihydrate is unique due to its specific activity against certain bacterial strains and its ability to enhance microRNA processing. This makes it a valuable compound for both clinical and research applications .
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNNITGJCMPHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F2N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84294-96-2 | |
| Record name | Enoxacin sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084294962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENOXACIN SESQUIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9CD31N8WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does enoxacin sesquihydrate interact with tyrosinase and what are the downstream effects of this interaction?
A1: The study demonstrated that this compound acts as a tyrosinase inhibitor []. While the exact binding site wasn't specified for this compound specifically, the research indicates that fluoroquinolones, including this compound, likely bind within the active region of the tyrosinase enzyme []. This binding inhibits the enzyme's activity, ultimately interfering with melanin production []. This finding is particularly interesting because melanin plays a crucial role in several biological processes, including pigmentation and protection against UV radiation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1263124.png)







![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)


